molecular formula C7H7IO B3147577 3-Iodo-4-methylphenol CAS No. 626250-54-2

3-Iodo-4-methylphenol

Cat. No.: B3147577
CAS No.: 626250-54-2
M. Wt: 234.03 g/mol
InChI Key: QSRHEJRMXKBBKI-UHFFFAOYSA-N
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Description

3-Iodo-4-methylphenol is an aromatic organic compound that belongs to the class of phenols It is characterized by the presence of an iodine atom and a methyl group attached to the benzene ring, specifically at the third and fourth positions, respectively

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Iodo-4-methylphenol can be synthesized through several methods, including nucleophilic aromatic substitution and electrophilic aromatic substitution. One common method involves the iodination of 4-methylphenol (also known as p-cresol) using iodine and an oxidizing agent such as sodium hypochlorite or hydrogen peroxide. The reaction typically occurs under mild conditions, with the iodine substituting the hydrogen atom at the third position of the benzene ring.

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale iodination processes using continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: 3-Iodo-4-methylphenol undergoes various chemical reactions, including:

    Oxidation: The phenolic group can be oxidized to form quinones or other oxidized derivatives.

    Reduction: The iodine atom can be reduced to form 4-methylphenol.

    Substitution: The iodine atom can be substituted with other nucleophiles, such as hydroxyl groups, amines, or thiols.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

    Substitution: Nucleophilic reagents such as sodium hydroxide, ammonia, or thiols can be used under appropriate conditions to achieve substitution reactions.

Major Products Formed:

    Oxidation: Quinones or other oxidized phenolic compounds.

    Reduction: 4-Methylphenol.

    Substitution: Various substituted phenols depending on the nucleophile used.

Scientific Research Applications

3-Iodo-4-methylphenol has several applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound can be used in studies involving enzyme inhibition and protein interactions due to its phenolic structure.

    Industry: Used in the production of specialty chemicals, dyes, and polymers.

Comparison with Similar Compounds

    2-Iodo-4-methylphenol: Similar structure but with the iodine atom at the second position.

    4-Iodo-3-methylphenol: Similar structure but with the iodine and methyl groups swapped.

    4-Methylphenol (p-Cresol): Lacks the iodine atom but has a similar phenolic structure.

Uniqueness: 3-Iodo-4-methylphenol is unique due to the specific positioning of the iodine and methyl groups, which confer distinct chemical reactivity and biological activity compared to its isomers and other phenolic compounds. This uniqueness makes it valuable in targeted applications where specific interactions are required.

Properties

IUPAC Name

3-iodo-4-methylphenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7IO/c1-5-2-3-6(9)4-7(5)8/h2-4,9H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSRHEJRMXKBBKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)O)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7IO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30698954
Record name 3-Iodo-4-methylphenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30698954
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

626250-54-2
Record name 3-Iodo-4-methylphenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30698954
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of 8 mL of concentrated H2SO4, 12 mL of water, 3-iodo-4-methylaniline (5.00 g, 21.5 mmol) and 20 g of ice was stirred under ice-bath cooling until a paste resulted. To this paste was added slowly an ice-cold solution of NaNO2 (1.55 g, 22.4 mmol) in 3.5 mL of water and the resulting mixture stirred for 20 minutes while maintaining the temperature at <5° C. The resulting suspension was slowly added to a mixture of 26 mL of concentrated H2SO4 and 24 mL of water preheated to 80° C. This mixture was stirred at 80° C. for 15 min, then chilled in an ice-bath and poured onto 200 g of ice. The resulting mixture was extracted with 100 mL of EtOAc, and the organic extract washed with water, brine, dried (MgSO4) and evaporated to give a residue. The residue was adsorbed onto 15 g of SiO2 from CH2Cl2, loaded into a precolumn and subjected to MPLC through a 120 g column of SiO2 eluting with 5% EtOAc in hexanes (10 min) and then 10% EtOAc (20 min) to provide 3-iodo-4-methylphenol 1-1 as an oil. 1H NMR (300 MHz, DMSO-d6): δ 2.25 (s, 3H), 6.71 (dd, 1H, J=8, 2 Hz), 7.11 (d, 1H, J=8 Hz), 7.23 (d, 1H, J=2 Hz), 9.51 (s, 1H); LC-MS: calculated for C7H7IO 234.0, observed m/e 234.6 (M+H)+.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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